molecular formula C25H24N6O4 B2987981 N-(2,4-dimethoxyphenyl)-2-[11-(2,5-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide CAS No. 1206987-78-1

N-(2,4-dimethoxyphenyl)-2-[11-(2,5-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide

Cat. No. B2987981
CAS RN: 1206987-78-1
M. Wt: 472.505
InChI Key: LKMVQOZLXIMAOV-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-[11-(2,5-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide is a useful research compound. Its molecular formula is C25H24N6O4 and its molecular weight is 472.505. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethoxyphenyl)-2-[11-(2,5-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethoxyphenyl)-2-[11-(2,5-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Mn(III)/Cu(II)-mediated Oxidative Radical Cyclization

This study explores the Mn(III)/Cu(II)-mediated oxidative radical cyclization of alpha-(methylthio)acetamides leading to erythrinanes. Such chemical reactions are crucial in the synthesis of complex organic structures, which could be related to the synthesis or modification of your compound for potential pharmaceutical applications or the study of natural product-like structures. The process described provides a method for constructing erythrinane skeletons, a significant component of alkaloids found in nature (Shiho Chikaoka et al., 2003).

Facile Three-step Synthesis

Another study reports a high-yielding cyclisation of a related compound, showcasing a method that could potentially be adapted for synthesizing or modifying your compound. This highlights the importance of efficient synthetic routes in accessing complex organic molecules for research and development purposes (F. King, 2007).

Platinum-catalyzed Dehydroalkoxylation-cyclization Cascade

This research focuses on platinum-catalyzed cyclization reactions to afford tetracyclic compounds via N-O bond cleavage, a methodology that could be relevant for constructing or modifying complex molecules similar to the one . Such reactions are pivotal for the synthesis of heterocyclic compounds, which are often found in drugs and natural products (I. Nakamura et al., 2009).

KR-25003, a Potent Analgesic Capsaicinoid

This study presents the crystal structure of a compound with a distinct functional group arrangement, offering insights into how structural analysis can inform the development of therapeutic agents. Understanding the molecular structure is crucial for the design of compounds with specific biological activities (N. Park et al., 1995).

Structural Aspects and Properties of Salt and Inclusion Compounds

Investigation into the structural aspects of amide-containing isoquinoline derivatives provides valuable information on how small changes in molecular structure can significantly affect the properties and reactivity of a compound. Such studies are essential for designing molecules with desired physical or biological properties (A. Karmakar et al., 2007).

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[11-(2,5-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N6O4/c1-15-5-6-16(2)18(11-15)20-13-21-24-28-31(25(33)29(24)9-10-30(21)27-20)14-23(32)26-19-8-7-17(34-3)12-22(19)35-4/h5-13H,14H2,1-4H3,(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKMVQOZLXIMAOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NC5=C(C=C(C=C5)OC)OC)C3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)-2-[11-(2,5-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide

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